1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Description
1-Cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea moiety and a 3-hydroxy-3-(oxan-4-yl)propyl substituent on the adjacent nitrogen. The molecular formula is inferred as C₁₅H₂₉N₂O₃, derived from structural analysis (see comparison below) . This compound has been implicated in microbial abundance correlations, particularly with g_Eubacterium_Eligens_group in gut microbiota studies .
Properties
IUPAC Name |
1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c18-14(12-7-10-20-11-8-12)6-9-16-15(19)17-13-4-2-1-3-5-13/h12-14,18H,1-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBOQDFJWNYKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with a hydroxypropyl derivative containing a tetrahydropyran ring. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Scientific Research Applications
1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea, enabling comparative insights into substituent effects on physicochemical and biological properties.
3-(3-Chlorophenyl)-1-[3-Hydroxy-3-(Oxan-4-yl)Propyl]Urea
- Molecular Formula : C₁₅H₂₁ClN₂O₃
- Key Differences :
- Replaces the cyclohexyl group with a 3-chlorophenyl aromatic ring.
- The chlorine atom increases electronegativity and lipophilicity compared to the cyclohexyl group.
- Reduced hydrogen count (21 vs. 29 in the target compound) due to the aromatic ring’s lower saturation.
- Higher hydrophobicity could reduce aqueous solubility but improve membrane permeability .
1-[2-(1,3-Benzodioxol-5-yl)-2-Hydroxypropyl]-3-Cyclohexyl Urea
- Structural Features :
- Contains a 1,3-benzodioxole (electron-rich aromatic system) instead of the oxan-4-yl group.
- The hydroxyl group is positioned on the central carbon of the propyl chain.
- Implications :
1-Cyclohexyl-3-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidin-4-yl)Urea
- Molecular Formula : C₁₃H₂₀N₄O₃ (CAS 31652-52-5)
- Key Differences: Substitutes the hydroxy-oxane propyl group with a tetrahydropyrimidinone ring. Introduces a rigid, planar heterocycle with two carbonyl groups.
- Implications: The tetrahydropyrimidinone moiety may improve binding affinity to enzymes like dihydroorotate dehydrogenase. Reduced conformational flexibility compared to the oxan-4-yl group could limit off-target interactions .
Structural and Functional Comparisons
Molecular Properties
Biological Activity
1-Cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, often involving the reaction of cyclohexyl isocyanate with specific alcohols and amines. The structural formula can be represented as follows:
where , , , and correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including 1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea. In vitro evaluations against various human cancer cell lines (NCI-60 panel) have shown promising results. The compound exhibited significant cytostatic effects, with GI50 values indicating its potency in inhibiting cancer cell growth.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1-Cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | HCT-116 | 0.44 |
| 1-Cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | MCF-7 | 0.35 |
| Reference Drug (Doxorubicin) | HCT-116 | 0.08 |
| Reference Drug (Cisplatin) | MCF-7 | 6.61 |
The above table summarizes the GI50 values for the compound compared to standard anticancer drugs like doxorubicin and cisplatin, demonstrating its potential efficacy.
The mechanism by which 1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea exerts its anticancer effects may involve several pathways:
- Inhibition of DNA Synthesis : Similar to other urea derivatives, this compound may inhibit DNA synthesis by interacting with DNA polymerase or topoisomerase enzymes.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various urea derivatives, including 1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea, against a panel of cancer cell lines. The results indicated that this compound demonstrated significant activity against colorectal cancer cells (HCT-116), with a notable cytotoxicity profile compared to traditional chemotherapeutic agents.
Comparative Analysis with Other Ureas
In comparative studies, urea derivatives were assessed for their lipophilicity and cytotoxicity. The correlation between lipophilicity (Log P) and biological activity was established, suggesting that higher lipophilicity may enhance cellular uptake and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
